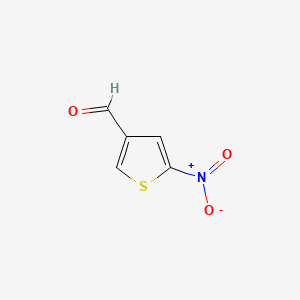

5-Nitrothiophene-3-carbaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

5-nitrothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3NO3S/c7-2-4-1-5(6(8)9)10-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVNBTUBCTXNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50226354 | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75428-45-4 | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075428454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrothiophene-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50226354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitrothiophene-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Nitrothiophene-3-carbaldehyde: A Technical Guide for Researchers

CAS Number: 75428-45-4

This technical guide provides a comprehensive overview of 5-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis, and applications in the preparation of biologically active compounds.

Chemical and Physical Properties

This compound is a nitro-substituted aromatic aldehyde containing a thiophene ring. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aldehyde and the thiophene ring, making it a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 75428-45-4 | [1][2] |

| Molecular Formula | C₅H₃NO₃S | [1] |

| Molecular Weight | 157.15 g/mol | [1] |

| Physical Form | Powder | [3] |

| Melting Point | 79-81 °C | [3] |

| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | [3] |

| Purity | Available as 97% or 98% | [1][3] |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Poor | [4] |

| Acetone | Soluble (forms a clear yellow solution at 1%) | [4] |

| Other Organic Solvents | Expected to be soluble in polar organic solvents | [5] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not consistently available. The following tables provide expected spectral characteristics based on the functional groups present and data from the closely related isomer, 5-Nitrothiophene-2-carboxaldehyde.

Table 3: Expected ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet | Deshielded due to the electronegativity of the oxygen atom and the aromatic ring current.[6][7] |

| Thiophene ring protons | 7.5 - 8.5 | Doublets | The exact shifts and coupling constants depend on the substitution pattern. |

Table 4: Expected ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) | Notes |

| Carbonyl carbon (C=O) | 180 - 190 | |

| Thiophene ring carbons | 120 - 150 | The carbon bearing the nitro group will be significantly deshielded. |

Table 5: Expected FT-IR Spectral Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Reference(s) |

| C-H stretching (aromatic) | 3100 - 3000 | Medium to Weak | [8] |

| C=O stretching (aldehyde) | 1710 - 1680 | Strong | [9] |

| N=O stretching (nitro group) | 1550 - 1500 and 1360 - 1320 | Strong | [8] |

| C=C stretching (aromatic) | 1600 - 1450 | Medium | [8] |

Table 6: Expected Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 157 | Molecular ion peak. |

| [M-CHO]⁺ | 128 | Loss of the formyl group. |

| [M-NO₂]⁺ | 111 | Loss of the nitro group. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitrothiophenes is the nitration of the corresponding thiophene derivative. While a specific protocol for the 3-carbaldehyde isomer is not detailed in the searched literature, a general procedure can be adapted from the synthesis of the 2-carbaldehyde isomer.[10]

General Protocol: Nitration of 3-Thiophenecarboxaldehyde

-

Preparation of the Nitrating Mixture: A mixture of fuming nitric acid and concentrated sulfuric acid is prepared and cooled in an ice-salt bath.

-

Reaction: A solution of 3-thiophenecarboxaldehyde in concentrated sulfuric acid is cooled and the nitrating mixture is added dropwise while maintaining a low temperature.

-

Work-up: The reaction is quenched by pouring it onto ice water. The product is then extracted with an organic solvent (e.g., ether).

-

Purification: The combined organic extracts are washed, dried, and concentrated. The resulting crude product, a mixture of isomers, is purified by column chromatography to yield this compound.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Use in Synthesis of Bioactive Molecules

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activities. One key application is in the synthesis of thieno[2,3-b]pyrrol-5-one derivatives, which have shown antioxidant and anticancer potential.[11]

Protocol: Synthesis of Thieno[2,3-b]pyrrol-5-one Derivatives

-

Reduction of the Nitro Group: The nitro group of this compound is reduced to an amine to form an intermediate, which is then cyclized.

-

Aldol Condensation: The resulting key intermediate is coupled with various substituted thiophene-2-carbaldehydes under aldol condensation conditions to yield the final thieno[2,3-b]pyrrol-5-one derivatives.

Visualizations

Logical Workflow for Synthesis

Caption: Synthetic pathway for this compound.

Application in Heterocyclic Synthesis

Caption: Synthesis of bioactive thieno[2,3-b]pyrrol-5-ones.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

It is designated with the GHS07 pictogram for being harmful.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. Store at 4°C under a nitrogen atmosphere.[3]

References

- 1. 5-Nitrothiophene-2-aldehyde [webbook.nist.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 11. tandfonline.com [tandfonline.com]

An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and known biological activities of 5-Nitrothiophene-3-carbaldehyde (CAS No: 75428-45-4). This heterocyclic aldehyde is a compound of interest due to the prevalence of the nitrothiophene scaffold in medicinal chemistry. This document summarizes available data, presents detailed experimental protocols based on related compounds, and visualizes a key metabolic pathway relevant to the bioactivity of this chemical class.

Core Physicochemical Properties

This compound is a solid, pale yellow powder at room temperature. Its core chemical structure consists of a thiophene ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position. These functional groups significantly influence its reactivity and physicochemical characteristics.

Table 1: Summary of Physicochemical Data

| Property | Value | Reference |

|---|---|---|

| CAS Number | 75428-45-4 | [1][2] |

| Molecular Formula | C₅H₃NO₃S | [1][2] |

| Molecular Weight | 157.15 g/mol | [1] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point | 283.3 ± 25.0 °C (at 760 mmHg) | [1] |

| Physical Form | Powder | [1] |

| Purity | 97-98% | [1][3] |

| InChI Key | JYVNBTUBCTXNBI-UHFFFAOYSA-N | [1][2] |

| Storage | 4°C, stored under nitrogen |[1] |

Solubility Profile

Table 2: Qualitative Solubility Data

| Solvent | Solubility | Reference |

|---|---|---|

| Water | Insoluble (predicted) | [4][5] |

| Acetone | Soluble (predicted) | [5] |

| Ethanol | Data not available in cited literature | |

| DMSO | Data not available in cited literature |

| Dichloromethane | Data not available in cited literature | |

Spectral Data

Detailed experimental spectra for this compound are not widely published. The data presented below are predicted values or based on the analysis of structurally similar compounds, such as other substituted thiophene-3-carbaldehydes.[6] The aldehyde proton (CHO) is expected to appear as a singlet in the downfield region of the ¹H NMR spectrum (around 10 ppm), while the two protons on the thiophene ring will appear as doublets.

Table 3: Expected Spectral Characteristics

| Technique | Expected Data |

|---|---|

| ¹H NMR | Data not available in cited literature. Expected peaks: ~10.0 ppm (s, 1H, CHO), ~8.0-8.5 ppm (d, 1H, Thiophene-H), ~7.5-8.0 ppm (d, 1H, Thiophene-H). |

| ¹³C NMR | Data not available in cited literature. Expected peaks: ~185 ppm (CHO), ~120-155 ppm (Thiophene-C). |

| IR Spectroscopy | Data not available in cited literature. Expected peaks: ~1670-1700 cm⁻¹ (C=O stretch, aldehyde), ~1500-1550 cm⁻¹ and ~1330-1370 cm⁻¹ (N-O stretch, nitro group). |

| Mass Spectrometry | Data not available in cited literature. Expected [M+H]⁺: m/z 158. |

Experimental Protocols

Representative Synthesis Protocol

Objective: To synthesize this compound from 2-bromo-5-nitrothiophene.

Materials:

-

2-bromo-5-nitrothiophene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 1.6 M solution)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: A round-bottom flask is oven-dried, cooled under a stream of inert gas (Argon or Nitrogen), and charged with 2-bromo-5-nitrothiophene (1 equivalent) and anhydrous THF.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C.

-

The reaction mixture is stirred at -78 °C for 20-30 minutes to allow for the lithium-halogen exchange to complete.

-

Formylation: Anhydrous DMF (3 equivalents) is added slowly to the reaction mixture.

-

The mixture is stirred at -78 °C for 30 minutes and then allowed to warm slowly to room temperature over several hours (or overnight).[7]

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3x).

-

Washing: The combined organic layers are washed with water and then brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Characterization Protocol

The identity and purity of the synthesized compound would be confirmed using the following standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆.[8][9]

-

Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the compound.

-

Melting Point Analysis: The melting point of the purified solid is determined and compared to the literature value.

Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of nitrothiophenes is known for significant biological activities, including antimicrobial, antitubercular, and cytotoxic effects.[10][11][12] The biological activity of these compounds is often linked to the enzymatic reduction of the nitro group.

A study on the closely related compound 5-nitro-3-thiophenecarboxanilide (NTCA3) revealed a clear genotoxic mechanism.[13] NTCA3 was found to be mutagenic in Salmonella typhimurium strains and induced chromosome aberrations in human lymphocytes. This activity is dependent on metabolic activation, primarily through cellular nitroreductases and acetyltransferases.[13] This pathway represents the most well-defined mechanism of action for a compound in this specific chemical class and serves as a critical model for understanding the potential bioactivation of this compound.

The proposed metabolic activation pathway involves a two-step process. First, the nitro group is reduced by a nitroreductase enzyme to a nitroso intermediate, and then further to a hydroxylamine derivative. Second, this reactive hydroxylamine can be acetylated by O-acetyltransferase to form a highly reactive nitrenium ion, which can then form adducts with DNA, leading to mutations and genotoxicity.[13]

Caption: Metabolic activation of a 5-nitrothiophene leading to genotoxicity.

Workflow for Synthesis and Characterization

The overall process for producing and verifying this compound in a research setting follows a logical workflow from synthesis to final analysis.

References

- 1. This compound | 75428-45-4 [sigmaaldrich.com]

- 2. This compound | CAS 75428-45-4 [matrix-fine-chemicals.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. benchchem.com [benchchem.com]

- 5. Buy 5-Nitrothiophene-2-Carboxaldehyde | 4521-33-9 [smolecule.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Analysis of metabolism and genotoxicity of 5-nitro-3-thiophenecarboxanilides in bacterial, mammalian and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Nitrothiophene-3-carbaldehyde molecular structure and SMILES

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Nitrothiophene-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a thiophene ring substituted with a nitro group at the 5-position and a carbaldehyde (formyl) group at the 3-position.

SMILES: O=C[c]1[ch]c(--INVALID-LINK--[O-])s[ch]1

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 75428-45-4 | |

| Molecular Formula | C₅H₃NO₃S | |

| Molecular Weight | 157.15 g/mol | |

| Melting Point | 79-81 °C | |

| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | |

| Appearance | Powder |

Spectroscopic Data

| Spectroscopy | Data for 5-Nitrothiophene-2-carbaldehyde | Reference |

| ¹H NMR (DMSO-d₆) | Signals for aromatic protons and the aldehyde proton are expected in the aromatic region (δ 7.0-9.0 ppm) and downfield (δ 9.5-10.5 ppm), respectively. | [1] |

| ¹³C NMR | Carbon signals for the thiophene ring, the nitro-substituted carbon, and the carbonyl carbon are expected. | [2] |

| IR Spectroscopy | Characteristic peaks for C=O stretching of the aldehyde (around 1665-1700 cm⁻¹), N-O stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹), and C-H stretching of the thiophene ring (around 3100 cm⁻¹). | [3][4][5] |

| Mass Spectrometry (GC-MS) | The molecular ion peak [M]⁺ is expected at m/z 157. | [1] |

Synthesis of this compound

A common method for the synthesis of substituted thiophene aldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring. For the synthesis of this compound, 2-nitrothiophene would be the starting material.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Nitrothiophene (General Procedure)

Materials:

-

2-Nitrothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (or other suitable solvent)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at room temperature for a designated time to ensure complete formation of the reagent.

-

Dissolve 2-nitrothiophene in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 5-Nitrothiophene-3-carbaldehyde

Abstract: This technical guide provides a summary of available spectroscopic data for 5-Nitrothiophene-3-carbaldehyde (CAS No. 75428-45-4). Due to the limited availability of public domain spectroscopic data for this specific isomer, this document also includes a comparative analysis of the well-characterized isomer, 5-Nitrothiophene-2-carbaldehyde. The guide presents available data in structured tables and outlines generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). A workflow for the spectroscopic analysis of organic compounds is also provided.

Introduction

This compound is a nitroaromatic organic compound containing a thiophene ring substituted with a nitro group and a formyl (aldehyde) group. Its chemical structure is of interest to researchers in medicinal chemistry and materials science. Spectroscopic analysis is critical for confirming the identity, purity, and structure of such molecules. This guide aims to consolidate the available spectroscopic information for this compound.

While this compound is commercially available, comprehensive experimental spectra (specifically NMR and Mass Spectrometry) are not widely published. The PubChem database contains an experimental FTIR spectrum.[1] To provide a more complete resource, this guide also presents the extensive spectroscopic data available for the closely related isomer, 5-Nitrothiophene-2-carbaldehyde. This comparative data can serve as a valuable reference for researchers working with substituted nitrothiophenes.

Spectroscopic Data of this compound

Infrared (IR) Spectroscopy

An FTIR spectrum for this compound is available from the Bio-Rad Laboratories database, sourced from an Alfa Aesar sample.[1] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1720 | C=O stretch (aldehyde) |

| ~1600-1475 | C=C stretch (aromatic) |

| ~1550, ~1350 | N=O stretch (nitro group) |

| ~1300-1000 | C-O stretch |

Note: The exact peak positions are interpreted from the spectral data and typical absorption frequency ranges for the respective functional groups.

Comparative Spectroscopic Data: 5-Nitrothiophene-2-carbaldehyde

The following data for the isomer 5-Nitrothiophene-2-carbaldehyde (CAS No. 4521-33-9) is provided as a reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available in search results |

Note: While ¹H NMR spectra for this compound are mentioned in various sources, specific, tabulated chemical shift data was not found in the provided search results.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific, tabulated ¹³C NMR data was not found in the provided search results.

Infrared (IR) Spectroscopy

The NIST WebBook provides a gas-phase IR spectrum for 5-Nitrothiophene-2-aldehyde.[2] SpectraBase also lists an ATR-IR spectrum.[3] Key absorptions are consistent with the expected functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~1680 | C=O stretch (aldehyde) |

| ~1540, ~1340 | N=O stretch (nitro group) |

| ~1450 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

The molecular weight of 5-Nitrothiophene-2-carbaldehyde is 157.15 g/mol .[4] A mass spectrum is available on SpectraBase, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

| m/z | Interpretation |

| 157 | Molecular ion [M]⁺ |

| 127 | [M-NO]⁺ |

| 111 | [M-NO₂]⁺ |

| 83 | Thiophene ring fragment |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of nitrothiophene compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard spectral width of -2 to 12 ppm is typically used. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment. Record a background spectrum of the empty accessory first. Then, record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer. An electron ionization (EI) source is commonly used for this type of molecule.

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized, separated on the GC column, and then enter the MS detector. The mass spectrometer scans a predefined mass-to-charge (m/z) range (e.g., 40-400 amu).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Caption: Workflow for Spectroscopic Characterization.

References

An In-depth Technical Guide to the Synthesis of 5-Nitrothiophene-3-carbaldehyde from Thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Nitrothiophene-3-carbaldehyde, starting from the fundamental heterocyclic compound, thiophene. The synthesis involves a two-step process: the formylation of thiophene to produce the key intermediate, thiophene-3-carbaldehyde, followed by a regioselective nitration to yield the final product. This document details the underlying chemical principles, provides explicit experimental protocols, and summarizes key quantitative data to assist researchers in the practical application of this synthesis.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from thiophene is most practically achieved through a two-step electrophilic substitution sequence. The overall strategy is outlined below:

-

Formylation of Thiophene : The initial step involves the introduction of a formyl group (-CHO) onto the thiophene ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like thiophene.[1][2] However, electrophilic substitution on unsubstituted thiophene shows high regioselectivity for the 2-position due to the greater stabilization of the cationic intermediate.[3][4] Therefore, this reaction yields a mixture of thiophene-2-carbaldehyde (major product) and the desired thiophene-3-carbaldehyde (minor product), which necessitates purification and separation.

-

Nitration of Thiophene-3-carbaldehyde : The second step is the nitration of the purified thiophene-3-carbaldehyde intermediate. The formyl group is an electron-withdrawing group, which deactivates the thiophene ring towards further electrophilic attack. This deactivating effect directs the incoming nitro group primarily to the 5-position, yielding this compound.[5] This reaction is typically performed using a mixed acid system (nitric acid and sulfuric acid) at controlled low temperatures.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis.

Step 1: Synthesis of Thiophene-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of thiophene. It is crucial to note that this reaction produces a mixture of isomers, and the desired 3-isomer must be separated from the major 2-isomer by methods such as fractional distillation or column chromatography.

Reagents and Materials:

-

Thiophene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (solvent)

-

Sodium acetate solution

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and condenser, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to an equimolar amount of N,N-dimethylformamide (DMF) in 1,2-dichloroethane, while maintaining the temperature below 10°C.

-

To this cooled reagent, add thiophene dropwise with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Cool the mixture in an ice bath and slowly pour it onto crushed ice.

-

Neutralize the mixture by adding a saturated solution of sodium acetate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain a crude mixture of thiophene-2-carbaldehyde and thiophene-3-carbaldehyde.

-

Separate the isomers using fractional distillation or column chromatography to isolate pure thiophene-3-carbaldehyde.

Step 2: Synthesis of this compound via Nitration

This protocol details the regioselective nitration of the thiophene-3-carbaldehyde intermediate.

Reagents and Materials:

-

Thiophene-3-carbaldehyde

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

Procedure: [5]

-

Prepare the nitrating mixture by carefully and slowly adding fuming nitric acid to concentrated sulfuric acid in a flask, ensuring the temperature is maintained between 0-5°C using an ice-salt bath.

-

Slowly add thiophene-3-carbaldehyde to the cooled nitrating mixture with vigorous stirring, while carefully controlling the temperature to remain within the 0-5°C range to manage the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, continue stirring the reaction mixture at this low temperature for an additional 30-60 minutes to ensure the reaction goes to completion.

-

Carefully quench the reaction by pouring the mixture onto a large volume of crushed ice and water.

-

The solid product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral to remove any residual acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product.

Data Presentation

The following table summarizes key quantitative data for the compounds involved in the synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield |

| Thiophene-3-carbaldehyde | C₅H₄OS | 112.15 | Liquid | Variable (minor product) |

| This compound | C₅H₃NO₃S | 157.15 | Solid | Not explicitly stated |

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound from thiophene is illustrated in the diagram below.

Caption: Synthetic workflow from Thiophene to this compound.

References

A Technical Guide to the Biological Activities of 5-Nitrothiophene Derivatives

Abstract

The 5-nitrothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse and potent biological activities. As a key structural component in various synthetic compounds, it has been extensively investigated for its therapeutic potential. This technical guide provides a comprehensive overview of the antiparasitic, anticancer, and antimicrobial properties of 5-nitrothiophene derivatives. It synthesizes quantitative data from multiple studies into comparative tables, details the experimental protocols used for their evaluation, and illustrates key mechanisms of action and experimental workflows through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of the structure-activity relationships and therapeutic promise of this important class of compounds.

Introduction

Nitro-functionalized heterocycles are crucial in the development of treatments for a range of infectious and non-infectious diseases.[1] Within this class, the 5-nitrothiophene ring is a privileged scaffold, analogous to the 5-nitrofuran ring found in clinically used drugs like nifurtimox and nifuroxazide.[1] The presence of the nitro group at the C5 position is often essential for the biological activity, which is frequently initiated by the enzymatic reduction of this group within the target cell or microorganism. This bioactivation process generates reactive nitrogen species, including nitroso, hydroxylamine, and amine metabolites, which can induce cellular damage through various mechanisms such as oxidative stress, covalent modification of macromolecules, and disruption of critical metabolic pathways. This guide explores the multifaceted biological activities of 5-nitrothiophene derivatives, focusing on their potential as antiparasitic, anticancer, and antimicrobial agents.

Antiparasitic Activity

Derivatives of 5-nitrothiophene have demonstrated significant efficacy against a variety of parasites, including those responsible for leishmaniasis, Chagas disease, and toxoplasmosis.[1]

Mechanism of Action

A primary mechanism for the antiparasitic action of 5-nitrothiophenes is their bioactivation by parasitic nitroreductases. In Leishmania, a type I nitroreductase (LmjNTR1) is responsible for reducing the 5-nitro group of 5-nitrothiophene-2-carboxamides (5N2Cs).[2][3] This reduction leads to the formation of reactive intermediates, such as hydroxylamine and electrophilic open-chain nitriles.[2][3] These reactive species can then covalently modify multiple protein targets, leading to widespread cellular damage. Key downstream effects include mitochondrial damage, accumulation of reactive oxygen species (ROS), and disruption of protein translation, ultimately causing parasite death.[2][3] In Trypanosoma cruzi, another proposed mechanism involves the inhibition of ergosterol biosynthesis, specifically targeting the enzyme squalene epoxidase, which is vital for the parasite's membrane integrity.[4]

Quantitative Data Summary

The antiparasitic activity of various 5-nitrothiophene derivatives has been quantified, with results often presented as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Derivative Example | Target Organism | IC₅₀ (µM) | Reference |

| Acyl Hydrazone | 3-hydroxy-2-naphthoic carboxyl hydrazone analog | Toxoplasma gondii | - | [1] |

| Acyl Hydrazone | Pyrid-2-ylpyrazole-based imine analog | Leishmania major promastigotes | - | [1] |

| Carboxamide | 5N2C Lead Compound 252 | Leishmania major | - | [2][3] |

| Carboxamide | 5N2C Lead Compound 253 | Leishmania major | - | [2][3] |

| Thiosemicarbazone | 5-nitrofuran/thiophene derivatives | Trypanosoma cruzi epimastigotes | Varies | [4][5] |

Note: Specific IC₅₀ values were not consistently provided in the abstracts. The table indicates compounds with noted promising activity.

Key Experimental Protocols

In Vitro Anti-Leishmania Activity Assay

-

Parasite Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) at 26°C. Amastigotes are typically cultured within a host cell line, such as murine macrophages.

-

Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

-

Assay Execution: Promastigotes or infected macrophages are seeded into 96-well plates. The serially diluted compounds are added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.[1]

-

Incubation: Plates are incubated for 72 hours under appropriate conditions.

-

Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). The fluorescence or absorbance is measured using a plate reader.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of parasite growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity

The 5-nitrothiophene scaffold has been incorporated into novel molecules exhibiting potent cytotoxic effects against a range of human cancer cell lines.

Mechanisms of Action

The anticancer activity of these derivatives is often mediated by the induction of apoptosis. Several studies have shown that these compounds can trigger the intrinsic apoptotic pathway, which involves the depolarization of the mitochondrial membrane.[6][7][8] This event leads to the release of cytochrome c from the mitochondria, activating a cascade of enzymes known as caspases, particularly caspase-3 and caspase-9, which execute the apoptotic program.[6][9] Other reported mechanisms include action as DNA intercalating agents, which disrupts DNA replication and transcription, and the inhibition of tubulin polymerization, which leads to cell cycle arrest in the G2/M phase.[7][9]

Quantitative Data Summary

The efficacy of 5-nitrothiophene derivatives against cancer cells is typically measured by their IC₅₀ values.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ | Reference |

| Thiazolylhydrazone | Compound 2c (phenyl moiety) | A549 (Lung) | Potent | [6][8] |

| Thiazolylhydrazone | Compound 2b (4-nitrophenyl) | A549 (Lung) | Potent | [6][8] |

| Thiosemicarbazone | LNN-05 | HL-60 (Leukemia) | 0.5 - 1.9 µg/mL | [7] |

| Tetrahydrobenzo[b]thiophene | BU17 | A549 (Lung) | 9 µM | [9] |

Key Experimental Protocols

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the 5-nitrothiophene compounds. Control wells receive medium with vehicle (DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control. IC₅₀ values are determined from the resulting dose-response curves.

Antimicrobial Activity

5-Nitrothiophene derivatives possess broad-spectrum antimicrobial activity, including antibacterial effects against both Gram-positive and Gram-negative bacteria and antifungal activity against pathogenic yeasts.

Mechanism of Action

Antibacterial: Similar to their antiparasitic action, the antibacterial effect of many 5-nitrothiophene compounds relies on their status as prodrugs.[10] They are activated within the bacterial cell by nitroreductases, such as NfsA and NfsB in E. coli.[10] This reduction generates cytotoxic metabolites that kill the bacteria. This mechanism has been exploited to develop compounds active against multidrug-resistant clinical isolates.[10] Other proposed mechanisms include nucleophilic attack by intracellular thiols on the thiophene ring.[11]

Antifungal: The antifungal mechanism of 5-nitrothiophene-thiosemicarbazones against Candida and Cryptococcus species is thought to involve the inhibition of enzymes in the ergosterol biosynthesis pathway.[12] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to significant morphological changes and cell death.[12][13]

Quantitative Data Summary

Antimicrobial activity is primarily reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Derivative Example | Target Organism | MIC | Reference |

| Carboxamide | Compound 15 / 20 | E. coli clinical isolates | Potent | [10] |

| Dinitrothiophene | 2-bromo-3,5-dinitrothiophene | E. coli, M. luteus, A. niger | High activity | [11] |

| Thiosemicarbazone | Compound L10 | Candida sp., C. neoformans | Sensitive | [12] |

| Carboxaldehyde | 5-Nitro 2-thiophene carboxaldehyde | M. tuberculosis H37Rv | Active | [14] |

| Thiophene | Thiophene derivative 4 | Colistin-Resistant A. baumannii | 16-32 mg/L (MIC₅₀) | [15] |

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

-

Medium Preparation: A suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) is prepared.

-

Compound Dilution: The test compound is serially diluted (typically two-fold) in the broth medium across the wells of a 96-well microtiter plate.

-

Inoculum Preparation: The microorganism is grown to a specific density, and the culture is diluted to achieve a standardized final concentration in the wells (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (no compound) and negative (no microbes) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

5-Nitrothiophene derivatives represent a versatile and highly active class of compounds with a broad spectrum of biological activities. Their efficacy as antiparasitic, anticancer, and antimicrobial agents is well-documented. A recurrent and central feature of their mechanism is the bioactivation of the 5-nitro group by nitroreductase enzymes present in target organisms, leading to the formation of cytotoxic reactive species. This targeted activation contributes to their selectivity and potency. While many derivatives show significant promise, challenges such as poor aqueous solubility and potential toxicity remain.[2] Future research will likely focus on optimizing the physicochemical properties of lead compounds to enhance bioavailability and safety profiles, paving the way for the development of new and effective therapeutics based on the 5-nitrothiophene scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 3. Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides - Durham e-Theses [etheses.dur.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, density functional theory calculation, molecular docking studies, and evaluation of novel 5-nitrothiophene derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Nitro-Thiophene-Thiosemicarbazone Derivatives Present Antitumor Activity Mediated by Apoptosis and DNA Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, cytotoxicity and antifungal activity of 5-nitro-thiophene-thiosemicarbazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

An In-depth Technical Guide to the Electron-Withdrawing Effects in Nitrothiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron-withdrawing effects of the nitro group on the thiophene ring system. Nitrothiophenes are a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The strong electron-withdrawing nature of the nitro group profoundly influences the chemical reactivity, spectroscopic properties, and biological activity of the thiophene scaffold. This document collates and presents quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes involving nitrothiophenes.

Physicochemical Properties of Nitrothiophenes

The introduction of a nitro group significantly alters the electronic distribution within the thiophene ring, impacting its reactivity and physical properties. This is quantifiable through various spectroscopic and physicochemical parameters.

Spectroscopic Data

The electron-withdrawing nitro group deshields the protons and carbons of the thiophene ring, leading to downfield shifts in NMR spectra. The characteristic vibrational frequencies of the nitro group are readily identifiable in IR spectroscopy, while the electronic transitions are observed in UV-Vis spectroscopy.

Table 1: Spectroscopic Data for 2-Nitrothiophene and 3-Nitrothiophene

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (Acetone-d6, δ ppm) | IR (KBr, cm-1) | UV-Vis (λmax, nm) |

| 2-Nitrothiophene | 7.99 (dd, 1H, H5), 7.65 (dd, 1H, H3), 7.18 (dd, 1H, H4) | 151.0 (C2), 133.5 (C5), 129.2 (C3), 128.0 (C4) | ~1510 (asym NO2), ~1340 (sym NO2) | 300-320 |

| 3-Nitrothiophene | 8.15 (m, 1H, H2), 7.55 (m, 1H, H5), 7.35 (m, 1H, H4) | 150.8 (C3), 130.3 (C4), 126.7 (C5), 123.9 (C2) | ~1520 (asym NO2), ~1350 (sym NO2) | 260-280 |

Note: Exact chemical shifts and absorption maxima may vary depending on the solvent and concentration.

Hammett Substituent Constants

Acidity (pKa)

The electron-withdrawing nitro group increases the acidity of protons on the thiophene ring and of acidic functional groups attached to it. For example, the pKa of phenols is significantly lowered by the presence of a nitro group. While extensive experimental pKa data for a wide range of substituted hydroxynitrothiophenes is limited, the trend of increased acidity due to the nitro substituent is a well-established principle.

Synthesis of Nitrothiophenes

The synthesis of nitrothiophenes is primarily achieved through the electrophilic nitration of thiophene or its derivatives. The regioselectivity of this reaction is highly dependent on the reaction conditions.

Synthesis of 2-Nitrothiophene

A common method for the synthesis of 2-nitrothiophene involves the nitration of thiophene using a mixture of fuming nitric acid and acetic anhydride.

-

Reagents and Setup:

-

Thiophene (1 mole) dissolved in acetic anhydride (340 mL).

-

Fuming nitric acid (1.2 moles) dissolved in glacial acetic acid (600 mL).

-

A 2-L three-necked, round-bottomed flask equipped with a thermometer, a mechanical stirrer, and a dropping funnel.

-

-

Procedure:

-

Divide both the thiophene and nitric acid solutions into two equal parts.

-

Add one-half of the nitric acid solution to the reaction flask and cool to 10°C.

-

With moderate stirring, add one-half of the thiophene solution dropwise, maintaining the temperature below room temperature.

-

After the addition is complete, reduce the temperature to 10°C and rapidly add the remaining nitric acid solution.

-

Continue the nitration by the gradual addition of the remaining thiophene solution.

-

Allow the reaction mixture to stand at room temperature for two hours.

-

Pour the mixture onto an equal weight of crushed ice with rapid shaking to precipitate the 2-nitrothiophene as pale yellow crystals.

-

Filter the solid, wash thoroughly with ice water, and dry in the absence of light.

-

The product can be further purified by steam distillation and recrystallization from petroleum ether to yield colorless crystals.

-

Synthesis of 3-Nitrothiophene

The synthesis of 3-nitrothiophene is more challenging due to the preferential nitration at the 2-position. One approach involves the debromination of 3-bromo-2-nitrothiophene or 2,3-dibromo-5-nitrothiophene. A more direct, though lower-yielding, synthesis involves the nitration of 2,5-bis(trimethylsilyl)thiophene followed by desilylation. A method for the preparation of 3-bromothiophene, a precursor for some 3-substituted thiophenes, is available.

Synthesis of Dinitrothiophenes

Dinitrothiophenes, such as 2,4-dinitrothiophene and 2,5-dinitrothiophene, can be synthesized by the nitration of mononitrothiophenes under more vigorous conditions. The synthesis of 2,5-dihalo-3,4-dinitrothiophenes has also been reported, providing a route to further functionalized dinitrothiophenes.

Reactivity of Nitrothiophenes

The electron-deficient nature of the nitrothiophene ring governs its reactivity, making it susceptible to nucleophilic attack while deactivating it towards electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Nitrothiophenes are excellent substrates for nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present on the ring. The nitro group activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex. The reaction generally proceeds via an addition-elimination mechanism.

Applications in Drug Development

Nitrothiophenes have emerged as a promising scaffold in drug discovery, particularly in the development of antimicrobial agents. Their biological activity is often linked to the reductive activation of the nitro group by specific enzymes.

Antibacterial Activity and Mechanism of Action

Many nitrothiophene-based compounds exhibit potent antibacterial activity. They often act as prodrugs that are activated by bacterial nitroreductases. This activation process is crucial for their mechanism of action.

Bacterial nitroreductases, which are flavin-dependent enzymes, catalyze the reduction of the nitro group on the thiophene ring. This process generates reactive nitroso and hydroxylamine intermediates, and ultimately the amine derivative. These reactive species can lead to cellular damage, including DNA damage and oxidative stress, resulting in bacterial cell death.

Navigating the Physicochemical Landscape of 5-Nitrothiophene-3-carbaldehyde: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Nitrothiophene-3-carbaldehyde (CAS 75428-45-4), a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its physicochemical properties, alongside detailed experimental protocols for its analysis.

Core Physicochemical Properties

This compound is a nitroaromatic compound with a molecular formula of C₅H₃NO₃S and a molecular weight of approximately 157.15 g/mol .[1] Limited publicly available data indicates it is a solid powder with a melting point in the range of 79-81°C and a boiling point of 283.3±25.0°C at 760 mmHg. For safe handling and to maintain integrity, it is recommended to store the compound at 4°C under a nitrogen atmosphere.

Data Presentation: Physicochemical and Solubility Data

Due to a scarcity of specific quantitative data in peer-reviewed literature for this compound, the following table summarizes the available information. For comparative purposes, qualitative solubility data for the related isomer, 5-Nitrothiophene-2-carboxaldehyde, is included, which suggests poor water solubility but good solubility in common organic solvents like acetone.[2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₃NO₃S | [1] |

| Molecular Weight | 157.15 g/mol | [1] |

| Physical Form | Powder | |

| Melting Point | 79-81 °C | |

| Boiling Point | 283.3 ± 25.0 °C at 760 mmHg | |

| Purity | 97-98% | [1] |

| Storage Temperature | 4°C, under nitrogen | |

| Water Solubility | Insoluble (for 5-Nitrothiophene-2-carboxaldehyde) | [2][3][4] |

| Organic Solvent Solubility | Soluble in acetone (for 5-Nitrothiophene-2-carboxaldehyde) | [2][3] |

Experimental Protocols

Given the limited specific data for this compound, this section provides detailed, generalized experimental protocols for determining solubility and assessing stability, based on established methodologies for organic compounds, particularly nitroaromatics and aldehydes.

Protocol for Determining Aqueous and Organic Solubility

This protocol adapts the standard shake-flask method, a reliable technique for determining the solubility of a compound.

1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound solid into a series of vials.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO, acetone) to each vial.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

2. Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any suspended particles.

3. Quantification of Solute:

-

Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-validated analytical method.

-

Quantify the concentration of this compound in the diluted solution using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of known concentrations to determine the solubility in mg/mL or mol/L.

Protocol for Stability Assessment

This protocol outlines a comprehensive approach to evaluating the stability of this compound under various stress conditions, adhering to ICH guidelines.[5][6][7]

1. Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and 0.1 M NaOH. Monitor for degradation over time at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat a solution of the compound with 3% hydrogen peroxide. Monitor for degradation at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., in 10°C increments above the accelerated testing temperature).[5]

-

Photostability: Expose a solution and the solid compound to light according to ICH Q1B guidelines.

2. Long-Term and Accelerated Stability Studies:

-

Store accurately weighed samples of the compound in controlled environment chambers under the following conditions as per ICH guidelines:

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies).[7]

-

Analyze the samples for purity and the presence of degradation products using a stability-indicating HPLC method.

Concluding Remarks

While specific, quantitative solubility and stability data for this compound remain limited in the public domain, this guide provides a foundational understanding of its physicochemical properties. The detailed experimental protocols presented herein offer a robust framework for researchers to generate the necessary data to fully characterize this important molecule for its successful application in research and development. The structural similarity to other nitrothiophenes suggests that careful handling to avoid exposure to light and air is prudent. Further studies are warranted to definitively establish its solubility profile and degradation pathways.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. Buy 5-Nitrothiophene-2-Carboxaldehyde | 4521-33-9 [smolecule.com]

- 3. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE | 4521-33-9 [chemicalbook.com]

- 4. 5-Nitrothiophene-2-carboxaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. ema.europa.eu [ema.europa.eu]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ijnrd.org [ijnrd.org]

Thiophene Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and structural similarity to the phenyl ring make it a cornerstone in modern drug design. Thiophene serves as a bioisostere for the benzene ring, meaning it can replace a phenyl group in a drug molecule while maintaining or improving biological activity.[1] This substitution can enhance pharmacokinetic properties such as solubility and metabolic stability, and improve the drug's binding affinity to its target.[2]

The significance of the thiophene moiety is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, anticoagulant, and antipsychotic agents.[2][3] Its electron-rich nature allows it to engage in various interactions with biological targets, making it a versatile building block for developing novel therapeutics.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including the inhibition of key enzymes like kinases and cyclooxygenases (COX), and modulation of receptor activity.[4][5][6]

Mechanism of Action & Key Signaling Pathways

Thiophene derivatives exert their therapeutic effects by modulating a variety of biological pathways. Their structural versatility allows them to be tailored to fit the active sites of diverse enzymes and receptors.

Case Study: Lapatinib and the HER2 Signaling Pathway

A prominent example of a thiophene-containing drug is Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. Lapatinib targets both the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) and the Epidermal Growth Factor Receptor (EGFR/ErbB1).[1]

In HER2-positive cancers, the HER2 receptor is overexpressed, leading to constitutive activation of downstream signaling pathways that drive cell proliferation and survival. The two primary cascades are the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.[4] Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR.[4] By blocking the binding of ATP, Lapatinib prevents receptor autophosphorylation, thereby inhibiting the activation of these critical downstream pathways and ultimately leading to a decrease in tumor cell proliferation and an increase in apoptosis.[7][8]

Case Study: Prasugrel and the P2Y12 Receptor

Prasugrel is a thienopyridine antiplatelet agent used to prevent blood clots.[5] It is a prodrug that requires metabolic activation in the liver. Its active metabolite then acts as an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor on platelets.[5][9] By permanently blocking this receptor, Prasugrel prevents ADP-mediated activation of the glycoprotein IIb/IIIa receptor complex, which is a crucial step for platelet aggregation.[10] This inhibition lasts for the entire lifespan of the platelet.[5]

Data Presentation: Quantitative Structure-Activity Relationships (SAR)

The therapeutic efficacy of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. The following tables summarize quantitative data from various studies, illustrating these structure-activity relationships (SAR).

Table 1: Anticancer Activity of Fused Thiophene Derivatives

The in vitro cytotoxic activity of novel fused thiophene derivatives was evaluated against human cancer cell lines. The IC50 value represents the concentration required to inhibit 50% of cell growth.

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 3b | HepG2 (Liver Cancer) | 3.105 | [11] |

| PC-3 (Prostate Cancer) | 2.15 | [11] | |

| 4c | HepG2 (Liver Cancer) | 3.023 | [11] |

| PC-3 (Prostate Cancer) | 3.12 | [11] | |

| TP 5 | HepG2 (Liver Cancer) | <30.0 µg/mL | [12] |

| SMMC-7721 (Liver Cancer) | <30.0 µg/mL | [12] | |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [13] |

| Hep G2 (Liver Cancer) | 33.42 µg/mL | [13] | |

| Compound 471 | HeLa (Cervical Cancer) | 23.79 µg/mL | [13] |

| Hep G2 (Liver Cancer) | 13.34 µg/mL | [13] |

Data highlights that specific substitutions on the fused thiophene scaffold lead to potent, low-micromolar activity against various cancer cell lines.

Table 2: Enzyme Inhibitory Activity of Thiophene Derivatives

Thiophene derivatives have been developed as potent inhibitors of various enzymes, including kinases and cyclooxygenases (COX).

| Compound Class/ID | Target Enzyme | IC50 (µM) | Reference |

| Thiophene Carboxamide (26) | JNK1 Kinase | 1.4 | [14] |

| Thiophene Carboxamide (27) | JNK1 Kinase | 2.6 | [14] |

| Thiophene Carboxamide (38) | JNK1 Kinase | 2.6 | [14] |

| Thienopyrrole (3b) | VEGFR-2 Kinase | 0.126 | [11] |

| AKT Kinase | 6.96 | [11] | |

| Pyrrolothienopyrimidine (4c) | VEGFR-2 Kinase | 0.075 | [11] |

| AKT Kinase | 4.60 | [11] | |

| Benzamidothiophene (VIIa) | COX-2 | 0.29 | [15] |

| COX-1 | 19.5 | [15] | |

| Benzothiophene Hybrid (21) | COX-2 | 0.67 | [16] |

| 5-LOX | 2.33 | [16] |

These results demonstrate the ability to fine-tune thiophene structures to achieve high potency and, in some cases, selectivity for specific enzyme isoforms (e.g., COX-2 over COX-1).

Experimental Protocols

Detailed and reproducible methodologies are critical in drug discovery. The following sections describe common protocols for the synthesis and biological evaluation of thiophene derivatives.

Synthesis: The Gewald Reaction

The Gewald reaction is a versatile and widely used one-pot, multi-component method for synthesizing polysubstituted 2-aminothiophenes.[17][18]

Objective: To synthesize a 2-aminothiophene derivative from a carbonyl compound, an active methylene nitrile, and elemental sulfur.

Materials:

-

Carbonyl compound (e.g., cyclohexanone)

-

Active methylene compound (e.g., ethyl cyanoacetate)

-

Elemental sulfur (S₈)

-

Base catalyst (e.g., morpholine or triethylamine)

-

Solvent (e.g., ethanol or methanol)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Methodology:

-

To a round-bottom flask equipped with a magnetic stirrer, add the carbonyl compound (1.0 eq), the active methylene compound (1.0 eq), and elemental sulfur (1.2 eq).[17]

-

Add a suitable solvent, such as ethanol, to the flask.

-

Add the base catalyst (e.g., morpholine, 10-20 mol%).[17]

-

Stir the reaction mixture at a temperature of 40–50°C.[19]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and allow it to stand.

-

The product often precipitates from the solution. Collect the precipitate by filtration.

-

Wash the collected solid with cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

Biological Evaluation: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. It is frequently used to screen potential anticancer compounds.[20][21]

Objective: To determine the cytotoxic effects (IC50) of a thiophene derivative on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thiophene derivative (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates, multichannel pipette, humidified incubator (37°C, 5% CO₂), microplate reader

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[17]

-

Formazan Formation: Incubate the plate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[22]

-

Data Analysis: Correct the absorbance readings by subtracting the background absorbance (blank wells). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value.

Visualization of a Drug Discovery Workflow

The development of a new thiophene-based therapeutic involves a logical progression from chemical synthesis to biological evaluation and optimization. This workflow can be visualized to illustrate the interconnected stages of research and development.

References

- 1. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Prasugrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. [PDF] A NEW PROTOCOL FOR THE SYNTHESIS OF 2-AMINOTHIOPHENES THROUGH THE GEWALD REACTION IN SOLVENT-FREE CONDITIONS. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2Y12 inhibitors: pharmacologic mechanism and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Prasugrel Hydrochloride? [synapse.patsnap.com]

- 11. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]

- 12. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. impactfactor.org [impactfactor.org]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. benchchem.com [benchchem.com]

- 22. atcc.org [atcc.org]

An In-depth Technical Guide to the Safe Handling of 5-Nitrothiophene-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Nitrothiophene-3-carbaldehyde (CAS No: 75428-45-4), a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C5H3NO3S.[1][2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C5H3NO3S | [1][2] |

| Molecular Weight | 157.15 g/mol | [1][2][3] |

| Appearance | Yellow Solid | [1] |

| Melting Point | 72 - 76 °C (161.6 - 168.8 °F) | [1] |

| Purity | 98% | [4] |

| InChIKey | JYVNBTUBCTXNBI-UHFFFAOYSA-N | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. Below is a summary of its GHS hazard classifications.

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Reference |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 | [4] |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 | [4] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | GHS07 | [4] |

Note: A related compound, 5-Nitrothiophene-2-carboxaldehyde, is also classified as a combustible solid. Given the structural similarity, similar precautions against ignition sources should be considered.

Experimental Protocols for Safe Handling

Strict adherence to the following protocols is mandatory when handling this compound.

-

Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

A comprehensive PPE regimen is required:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

-

Skin Protection:

-

Wear appropriate protective gloves (e.g., nitrile rubber) inspected prior to use. Use proper glove removal technique to avoid skin contact.

-

A lab coat or chemical-resistant apron must be worn to prevent skin exposure.[1]

-

-

Respiratory Protection: If dust is generated or engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

-

Handling:

-

Storage:

In the event of exposure, follow these procedures immediately:

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses, if present and easy to do.[4] If eye irritation persists, get medical advice/attention.[4][5]

-

Skin Contact: Take off contaminated clothing immediately.[4] Wash off with plenty of soap and water.[4] If skin irritation occurs, get medical advice/attention.[4][5]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] Call a poison center or doctor if you feel unwell.[4][5]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[1] Seek medical attention if symptoms occur.[5]

-

Spill Containment:

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Toxicological and Reactivity Profile

-

Toxicological Information: The toxicological properties have not been fully investigated.[7] However, related nitroaromatic compounds have shown potential for genotoxicity. For instance, 5-nitro-3-thiophenecarboxanilide was found to be mutagenic in Salmonella typhimurium strains.[8] This underscores the importance of minimizing exposure.

-